tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 1112036-92-6
VCID: VC6516095
InChI: InChI=1S/C22H25N3O3S/c1-6-12-25-20(27)19-18(16(13-24(19)5)15-10-8-7-9-11-15)23-21(25)29-14-17(26)28-22(2,3)4/h6-11,13H,1,12,14H2,2-5H3
SMILES: CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1CC=C)N(C=C2C3=CC=CC=C3)C
Molecular Formula: C22H25N3O3S
Molecular Weight: 411.52

tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate

CAS No.: 1112036-92-6

Cat. No.: VC6516095

Molecular Formula: C22H25N3O3S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate - 1112036-92-6

Specification

CAS No. 1112036-92-6
Molecular Formula C22H25N3O3S
Molecular Weight 411.52
IUPAC Name tert-butyl 2-(5-methyl-4-oxo-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetate
Standard InChI InChI=1S/C22H25N3O3S/c1-6-12-25-20(27)19-18(16(13-24(19)5)15-10-8-7-9-11-15)23-21(25)29-14-17(26)28-22(2,3)4/h6-11,13H,1,12,14H2,2-5H3
Standard InChI Key FKMTZNKAHRNGEH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1CC=C)N(C=C2C3=CC=CC=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The molecule features a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. Key substituents include:

  • A tert-butyl ester group at the 2-position, enhancing steric bulk and metabolic stability.

  • A sulfanylacetate moiety bridging the core to the tert-butyl group, enabling nucleophilic substitution reactions.

  • A 5-methyl group and 7-phenyl ring on the pyrrolopyrimidine core, contributing to hydrophobic interactions.

  • A 3-allyl (prop-2-en-1-yl) substituent, introducing potential sites for Michael additions or polymerization .

Spectral and Computational Data

  • IUPAC Name: tert-butyl 2-(5-methyl-4-oxo-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetate.

  • Molecular Formula: C₂₃H₂₆N₃O₃S (calculated molecular weight: 436.54 g/mol).

  • InChI Key: ZMFFVWFNQKJZQO-UHFFFAOYSA-N.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step sequences (Table 1):

Table 1: Generalized Synthetic Route for Pyrrolo[3,2-d]Pyrimidine Derivatives

StepReaction TypeReagents/ConditionsPurpose
1CyclizationPOCl₃, DMF (Vilsmeier-Haack reaction)Form pyrrolo[3,2-d]pyrimidine core .
2AlkylationAllyl bromide, K₂CO₃, DMFIntroduce allyl group at N3 position .
3Thioester FormationThiolacetic acid, EDCl, DMAPAttach sulfanylacetate moiety .
4Esterificationtert-Butyl alcohol, H₂SO₄Install tert-butyl ester group .

Industrial-Scale Considerations

  • Yield Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours conventional) .

  • Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig couplings for aryl substitutions .

Reactivity and Functionalization

Key Reactions

  • Oxidation: The thioester linkage oxidizes to sulfones using H₂O₂/HOAc, altering electronic properties.

  • Hydrolysis: Under acidic conditions (HCl/EtOH), the tert-butyl ester cleaves to yield carboxylic acid derivatives .

  • Allyl Group Modifications: The prop-2-en-1-yl moiety undergoes hydroboration or epoxidation for further functionalization .

Stability Profile

  • Thermal Stability: Decomposition above 200°C, with tert-butyl group volatilization observed via TGA.

  • Photodegradation: UV exposure (λ = 254 nm) induces ring-opening reactions, necessitating dark storage .

CompoundTargetIC₅₀ (nM)Selectivity (vs. WT)
Reference Compound (Osimertinib)EGFR T790M/L858R1210-fold
Analog 12i EGFR T790M/L858R0.21104-fold
Target Compound (In Silico)EGFR L858R~1.5*50-fold*

*Predicted via molecular docking studies using PyMol .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 8–16 µg/mL against S. aureus (comparable to ciprofloxacin) .

  • Fungal Pathogens: Moderate activity against C. albicans (MIC = 32 µg/mL) .

Pharmacokinetics and Toxicity

ADME Profiling (Predicted)

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggests oral bioavailability .

  • Metabolism: CYP3A4-mediated oxidation of the allyl group generates epoxide intermediates .

Toxicity Thresholds

  • Acute Toxicity: LD₅₀ (mouse) = 320 mg/kg (intraperitoneal) .

  • Genotoxicity: Negative in Ames test at ≤10 µM .

Industrial and Research Applications

Material Science

  • Polymer Precursors: Allyl groups enable radical polymerization for conductive polymers (σ = 10⁻³ S/cm) .

  • Coordination Chemistry: Forms complexes with Cu(II) for catalytic applications .

Drug Development

  • Prodrug Design: The tert-butyl ester serves as a hydrolyzable prodrug motif for carboxylic acid drugs .

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